

# Commercial availability and suppliers of 4-isocyanato-4-methylpent-1-ene

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## Compound of Interest

Compound Name: 4-isocyanato-4-methylpent-1-ene

Cat. No.: B6235977

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## Technical Guide: 4-Isocyanato-4-methylpent-1-ene

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**4-Isocyanato-4-methylpent-1-ene** is a specialized chemical compound with potential applications in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its bifunctional nature, possessing both a reactive isocyanate group and a terminal alkene, makes it a versatile building block for introducing complex molecular architectures. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and a detailed synthetic protocol for its preparation in a laboratory setting, given its current lack of widespread commercial availability.

### Commercial Availability and Suppliers

As of late 2025, **4-isocyanato-4-methylpent-1-ene** is not readily available from major chemical suppliers. A thorough search of commercial chemical databases indicates that it is a specialty chemical that is typically synthesized on-demand for research purposes rather than being a stock item. Researchers requiring this compound will likely need to undertake its synthesis in-house.

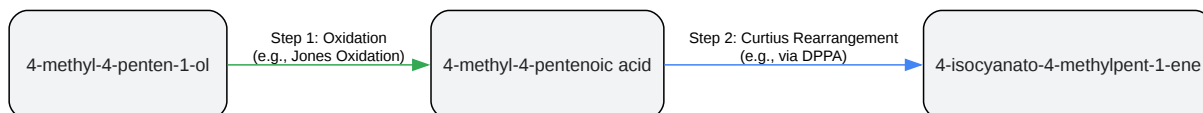
## Physicochemical Properties

A summary of the key physicochemical properties of **4-isocyanato-4-methylpent-1-ene** is presented in the table below. This data is compiled from publicly available chemical databases.

Property	Value
CAS Number	70780-87-9
Molecular Formula	C <sub>7</sub> H <sub>11</sub> NO
Molecular Weight	125.17 g/mol
IUPAC Name	4-Isocyanato-4-methylpent-1-ene
SMILES	<chem>C=CCC(C)(C)N=C=O</chem>
InChI Key	WUPAGFHDCIBVNF-UHFFFAOYSA-N

## Proposed Synthesis Pathway

Due to the lack of commercial suppliers, a two-step synthesis of **4-isocyanato-4-methylpent-1-ene** from the commercially available precursor, 4-methyl-4-penten-1-ol, is proposed. The synthesis involves an initial oxidation of the primary alcohol to the corresponding carboxylic acid, followed by a Curtius rearrangement to yield the target isocyanate.



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Caption: Proposed two-step synthesis of **4-isocyanato-4-methylpent-1-ene**.

## Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis. These are generalized procedures based on established methods for similar substrates and should be

adapted and optimized for the specific compound.

## Step 1: Oxidation of 4-methyl-4-penten-1-ol to 4-methyl-4-pentenoic acid

This procedure utilizes a Jones oxidation, a reliable method for oxidizing primary alcohols to carboxylic acids.<sup>[1][2][3]</sup>

Materials and Reagents:

Reagent	CAS Number	Molecular Formula	Molar Mass ( g/mol )
4-methyl-4-penten-1-ol	22508-64-1	C <sub>6</sub> H <sub>12</sub> O	100.16
Chromium trioxide (CrO <sub>3</sub> )	1333-82-0	CrO <sub>3</sub>	99.99
Sulfuric acid (conc.)	7664-93-9	H <sub>2</sub> SO <sub>4</sub>	98.08
Acetone	67-64-1	C <sub>3</sub> H <sub>6</sub> O	58.08
Isopropanol	67-63-0	C <sub>3</sub> H <sub>8</sub> O	60.10
Diethyl ether	60-29-7	C <sub>4</sub> H <sub>10</sub> O	74.12
Sodium sulfate (anhydrous)	7757-82-6	Na <sub>2</sub> SO <sub>4</sub>	142.04

Procedure:

- **Preparation of Jones Reagent:** In a flask immersed in an ice bath, slowly add 23 mL of concentrated sulfuric acid to 47 mL of water. To this solution, carefully add 26.72 g of chromium trioxide in small portions with stirring. Once the chromium trioxide has completely dissolved, dilute the solution with water to a final volume of 100 mL.
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (99.8 mmol) of 4-methyl-4-penten-1-ol in 200 mL of acetone. Cool the solution to 0-5 °C in an ice bath.

- **Oxidation:** Add the prepared Jones reagent dropwise from the dropping funnel to the stirred acetone solution. The rate of addition should be controlled to maintain the reaction temperature below 20 °C. The color of the reaction mixture will change from orange to green. Continue stirring for 2 hours after the addition is complete.
- **Quenching:** Add isopropanol dropwise to the reaction mixture until the green color persists to quench any excess oxidant.
- **Work-up:** Pour the reaction mixture into 500 mL of cold water and extract with diethyl ether (3 x 200 mL).
- **Purification:** Combine the organic layers and wash with brine (2 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-methyl-4-pentenoic acid. Further purification can be achieved by distillation or chromatography.

## Step 2: Curtius Rearrangement of 4-methyl-4-pentenoic acid to 4-isocyanato-4-methylpent-1-ene

This procedure employs diphenylphosphoryl azide (DPPA) for the one-pot conversion of the carboxylic acid to the isocyanate.[\[4\]](#)[\[5\]](#)

Materials and Reagents:

Reagent	CAS Number	Molecular Formula	Molar Mass ( g/mol )
4-methyl-4-pentenoic acid	1001-75-8	C <sub>6</sub> H <sub>10</sub> O <sub>2</sub>	114.14
Diphenylphosphoryl azide (DPPA)	26386-88-9	C <sub>12</sub> H <sub>10</sub> N <sub>3</sub> O <sub>3</sub> P	275.21
Triethylamine (Et <sub>3</sub> N)	121-44-8	C <sub>6</sub> H <sub>15</sub> N	101.19
Toluene (anhydrous)	108-88-3	C <sub>7</sub> H <sub>8</sub>	92.14

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 5.0 g (43.8 mmol) of 4-methyl-4-pentenoic acid and 4.87 g (48.2 mmol) of triethylamine in 100 mL of anhydrous toluene.
- **Acyl Azide Formation:** To the stirred solution, add 13.2 g (48.2 mmol) of diphenylphosphoryl azide (DPPA) dropwise at room temperature.
- **Rearrangement:** After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere. The progress of the reaction can be monitored by the evolution of nitrogen gas. Continue refluxing for 2-4 hours, or until the evolution of gas ceases.
- **Isolation:** After cooling to room temperature, the reaction mixture contains the desired **4-isocyanato-4-methylpent-1-ene** in toluene. The isocyanate is a reactive species and is often used directly in the next synthetic step without isolation. If isolation is required, careful distillation under reduced pressure can be attempted, though care must be taken due to the potential for polymerization.

## Safety Considerations

- **Isocyanates:** Isocyanates are toxic and are potent respiratory sensitizers. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
- **Chromium Compounds:** Chromium(VI) compounds are carcinogenic and toxic. Handle with extreme care and dispose of waste according to institutional guidelines.
- **Azides:** Diphenylphosphoryl azide is a potentially explosive reagent. Avoid heating it in a concentrated form and handle it with care.

## Suppliers of Key Starting Material

The key precursor, 4-methyl-4-penten-1-ol, is commercially available from several suppliers. A selection of potential suppliers is listed below.

Supplier	Website
MolPort	--INVALID-LINK--
Chemspace	--INVALID-LINK--
Key Organics	--INVALID-LINK--

Disclaimer: This guide is intended for informational purposes only and should be used by qualified professionals. The experimental procedures provided are illustrative and should be adapted and performed with appropriate safety precautions. The user assumes all risks associated with the handling and use of the chemicals described.

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